methyl 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}methyl)benzoate
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Overview
Description
METHYL 4-[({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)METHYL]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a purine ring, and a benzoate ester, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of METHYL 4-[({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)METHYL]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
METHYL 4-[({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)METHYL]BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group and purine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-fluorobenzoate: This compound shares the benzoate ester and fluorophenyl group but lacks the purine ring.
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound has a similar structure but with an amide linkage instead of the purine ring.
METHYL 4-[({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)METHYL]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21FN4O4S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H21FN4O4S/c1-26-19-18(20(29)27(2)23(26)31)28(12-16-6-4-5-7-17(16)24)22(25-19)33-13-14-8-10-15(11-9-14)21(30)32-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
XCLRBHJNLVMHHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4F |
Origin of Product |
United States |
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